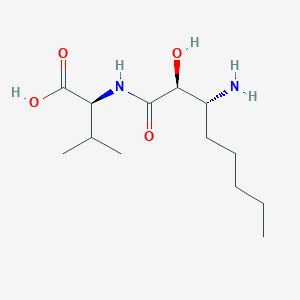
valinoctin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
valinoctin A is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
1. Valproic Acid and Adiponectin Gene Expression
Valproic acid (VPA), a histone deacetylase inhibitor, has been studied for its effects on adiponectin gene expression. In a study, VPA treatment was found to significantly decrease adiponectin protein and mRNA levels in mice and 3T3-L1 adipocytes, affecting insulin sensitivity and glucose homeostasis (Qiao, Schaack, & Shao, 2006).
2. Valsartan in Acute Myocardial Infarction Trial
The Valsartan in Acute Myocardial Infarction Trial (VALIANT) investigated the effects of the angiotensin receptor blocker valsartan, the angiotensin-converting enzyme inhibitor captopril, and their combination in survivors of an acute myocardial infarction. It was a landmark trial demonstrating that valsartan and captopril were equally effective (Winkelmann, 2004).
3. Valproate and Bone Loss
Another study focused on valproate's long-term side effects, including bone loss. Valproate, as an HDAC inhibitor, showed reduction in collagens and osteonectin in SMA cells, suggesting a molecular mechanism for bone loss following long-term exposure (Fuller, Man, Lam, Shamanin, Androphy, & Morris, 2010).
4. Valproic Acid as a Histone Deacetylase Inhibitor
Valproic acid's role as a histone deacetylase inhibitor and its therapeutic potential in treating epilepsy and bipolar disorder were investigated. This study suggested a mechanism for valproic acid-induced birth defects and its efficacy in bipolar disorder treatment (Phiel, Zhang, Huang, Guenther, Lazar, & Klein, 2001).
5. Valproate and GABA Neurogenesis
The mood stabilizer valproate was studied for its ability to promote GABA neurogenesis from rat forebrain stem cells, showing significant increases in neuron numbers and neurite outgrowth. This might contribute to the therapeutic effects of valproate in bipolar disorder treatment (Laeng, Pitts, Lemire, Drabik, Weiner, Tang, Thyagarajan, Mallon, & Altar, 2004).
Propriétés
Formule moléculaire |
C13H26N2O4 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxyoctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-4-5-6-7-9(14)11(16)12(17)15-10(8(2)3)13(18)19/h8-11,16H,4-7,14H2,1-3H3,(H,15,17)(H,18,19)/t9-,10+,11+/m1/s1 |
Clé InChI |
OQQQLESSZVHSFL-VWYCJHECSA-N |
SMILES isomérique |
CCCCC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
SMILES canonique |
CCCCCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
Synonymes |
N-(3-amino-2-hydroxyoctanoyl)valine valinoctin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)

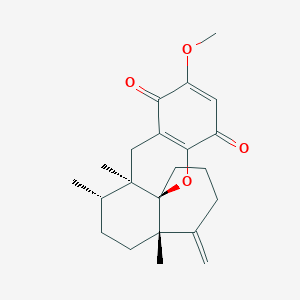
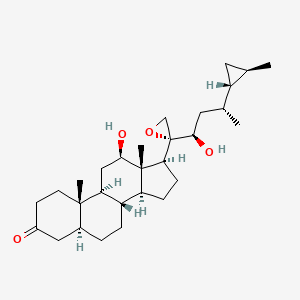
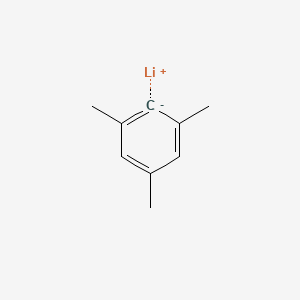
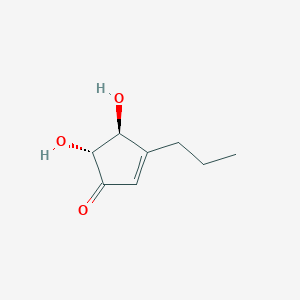

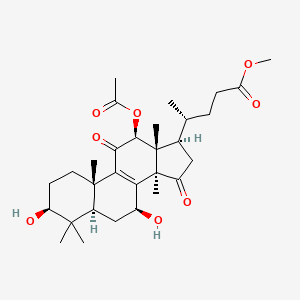

![[5-(4-Fluorophenyl)furan-2-ylcarbonyl]guanidine](/img/structure/B1247306.png)